molecular formula C12H17Cl2NO B1432168 [2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride CAS No. 1417566-96-1

[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride

Cat. No. B1432168
M. Wt: 262.17 g/mol
InChI Key: KIMAJTBBKNYYCU-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride, also known as 2-methyl-3-chlorophenoxy-1-cyclopropylethylamine hydrochloride, is a versatile organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 135-137 °C, soluble in water and methanol, and insoluble in ethanol and ether. This compound has been used for a variety of purposes, including as a reactant for the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as a tool for studying the structure and function of proteins.

Scientific Research Applications

2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride has a wide range of applications in scientific research. It is commonly used as a reactant for the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as a tool for studying the structure and function of proteins. It has also been used in the synthesis of heterocyclic compounds, such as quinolines, and for the synthesis of other organic compounds, such as amines, alcohols, and ethers.

Mechanism Of Action

2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride is believed to act as a competitive inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of many drugs. It has also been shown to inhibit the activity of other enzymes, such as monoamine oxidase and glutathione S-transferase.

Biochemical And Physiological Effects

2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as to inhibit the activity of other enzymes, such as monoamine oxidase and glutathione S-transferase. It has also been found to have anticonvulsant and anti-inflammatory effects in animal studies.

Advantages And Limitations For Lab Experiments

2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride is a versatile compound with a wide range of applications in scientific research. It is relatively easy to synthesize and can be used as a reagent in organic synthesis. However, it has some limitations for use in laboratory experiments. For example, it is not very soluble in water, so it may not be suitable for use in aqueous solutions. Additionally, it is a relatively unstable compound, so it may not be suitable for long-term storage.

Future Directions

2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride has a wide range of potential applications in scientific research. Future research may focus on exploring its potential as a reactant for the synthesis of pharmaceuticals and as a tool for studying the structure and function of proteins. Additionally, further research may be conducted to explore its potential as an inhibitor of enzymes involved in drug metabolism and as an inhibitor of other enzymes, such as monoamine oxidase and glutathione S-transferase. Finally, further research may be conducted to explore its potential as an anticonvulsant and anti-inflammatory agent.

properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-1-cyclopropylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO.ClH/c1-8-6-10(4-5-11(8)13)15-7-12(14)9-2-3-9;/h4-6,9,12H,2-3,7,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMAJTBBKNYYCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(C2CC2)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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